molecular formula C11H15BrN2 B1406960 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine CAS No. 1541629-72-4

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine

Cat. No.: B1406960
CAS No.: 1541629-72-4
M. Wt: 255.15 g/mol
InChI Key: YVKRJUIYSIDOTM-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is a brominated pyridine derivative characterized by a cyclobutylmethyl substituent on the amine group at the 2-position and a methyl group at the 3-position. Its synthesis typically involves coupling reactions of bromopyridine precursors with cyclobutylmethylamine derivatives under catalytic conditions .

Properties

IUPAC Name

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-5-10(12)7-14-11(8)13-6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKRJUIYSIDOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, followed by cyclobutylmethylation and methylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is being explored for its potential therapeutic applications, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. Research indicates that derivatives containing cyclobutyl groups may enhance activity against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory responses by inhibiting specific pathways involved in cytokine production.
  • Cancer Therapy : The compound's ability to interfere with cellular signaling pathways positions it as a potential candidate for cancer therapy. Structural analogs have shown efficacy in inhibiting tumor growth in vitro.

Organic Synthesis

The compound serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, enhancing its utility in organic synthesis.

Material Science

Due to its stability and performance characteristics, this compound is also being investigated for applications in materials science, particularly in the development of advanced materials that require specific chemical properties.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to active or allosteric sites.
  • Receptor Binding : Its structure allows interaction with receptors, modulating signaling pathways involved in disease processes.

Case Study 1: Antimycobacterial Activity

In studies focusing on antimycobacterial agents, related compounds have demonstrated significant efficacy against Mycobacterium tuberculosis. For instance, a structurally similar compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL, suggesting that this compound may also possess similar activities against mycobacterial infections.

Case Study 2: Antimicrobial Properties

Research on compounds with analogous structures indicates promising results against gram-positive bacteria. Such findings highlight the potential of this compound as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine Cyclobutylmethyl C₁₂H₁₇BrN₂ 269.19 Target compound; potential drug intermediate
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine Cyclopentylmethyl C₁₂H₁₇BrN₂ 269.19 Increased steric bulk; similar MW
5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine 3-Ethoxypropyl C₁₂H₁₈BrN₂O 297.20 Enhanced solubility due to ethoxy group
5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine Tetrahydro-2H-pyran-4-yl C₁₃H₁₉BrN₂O 299.21 Oxygen-containing substituent; higher MW
5-Bromo-N-(3-nitrocyclobutyl)pyridin-2-amine 3-Nitrocyclobutyl C₉H₁₀BrN₃O₂ 272.10 Electron-withdrawing nitro group

Key Observations :

  • Solubility : The ethoxypropyl group in 5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine introduces polarity, enhancing aqueous solubility compared to the lipophilic cyclobutylmethyl group .
  • Electronic Effects : The nitro group in 5-Bromo-N-(3-nitrocyclobutyl)pyridin-2-amine reduces electron density on the pyridine ring, altering reactivity in substitution reactions .

Physicochemical Properties

  • Lipophilicity : Cyclobutylmethyl’s moderate lipophilicity (clogP ~2.5 estimated) balances solubility and membrane penetration, advantageous for drug candidates. Ethoxypropyl analogs (clogP ~1.8) may favor hydrophilic environments .
  • Thermal Stability : Nitro-substituted analogs (e.g., 5-Bromo-N-(3-nitrocyclobutyl)pyridin-2-amine) exhibit lower thermal stability due to the nitro group’s destabilizing effects .

Biological Activity

5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}BrN2_2
  • Key Features :
    • Bromine atom at the 5-position of the pyridine ring.
    • Cyclobutylmethyl group attached to the nitrogen atom.
    • Methyl group at the 3-position of the pyridine ring.

This unique arrangement contributes to its distinct chemical reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and cyclobutylmethyl groups influence its binding affinity and specificity, modulating various biological effects. The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in conditions like cancer and infectious diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate potent activity .

Anticancer Properties

The compound is being explored for its anticancer potential, particularly in the context of acute myeloid leukemia (AML). In vitro studies have shown that it can inhibit the proliferation of cancer cells through specific molecular interactions. The efficacy is often measured using pIC50 values, which provide insight into its potency against cancer cell lines .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • In a study evaluating FLT3 inhibitors for AML treatment, compounds structurally related to this compound were tested for their ability to inhibit FLT3 kinase activity. The results showed promising pIC50 values, indicating strong inhibitory effects on cell proliferation in AML models .
  • Antimicrobial Screening :
    • A series of thiazolopyridine derivatives were screened for antimicrobial activity, revealing that some exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli. These findings suggest that modifications in the pyridine structure can enhance antibacterial properties .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11_{11}H15_{15}BrN2_2Contains cyclobutylmethyl groupPotential anticancer and antimicrobial
5-Bromoindole-2-carboxylic acid hydrazone derivativesC9_{9}H8_{8}BrN3_3O2_2Brominated indole structureAnticancer and VEGFR-2 inhibition
5-BromoisatinsC8_{8}H6_6BrN2_2OBrominated derivative with significant biological activityAnticancer properties

This table illustrates how this compound compares with other brominated compounds regarding structure and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine

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